1-(2-Adamantyl)piperidin-3-ol
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Overview
Description
1-(2-Adamantyl)piperidin-3-ol is a compound that combines the structural features of adamantane and piperidine. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while piperidine is a six-membered heterocyclic amine. The combination of these two moieties results in a compound with interesting chemical and biological properties.
Preparation Methods
The synthesis of 1-(2-Adamantyl)piperidin-3-ol typically involves the reaction of adamantane derivatives with piperidine under specific conditions. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce the desired compound . Another approach includes the addition of 1-bromo-2-hydroxynaftalene to a ketone, yielding 1-(2-adamantylidene)naphthalene-2(1H)-one . These reactions often require catalysts and specific reaction conditions to achieve high yields.
Chemical Reactions Analysis
1-(2-Adamantyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Adamantyl)piperidin-3-ol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 1-(2-Adamantyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The adamantyl group provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. These interactions can lead to a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
1-(2-Adamantyl)piperidin-3-ol can be compared with other similar compounds, such as:
Adamantane derivatives: These compounds share the adamantyl group but may have different functional groups attached, leading to variations in reactivity and biological activity.
Piperidine derivatives: Compounds with the piperidine moiety but different substituents can exhibit different pharmacological properties and applications.
The uniqueness of this compound lies in the combination of the adamantyl and piperidine structures, which confer both stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-adamantyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c17-14-2-1-3-16(9-14)15-12-5-10-4-11(7-12)8-13(15)6-10/h10-15,17H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGCEAAVUHBBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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